molecular formula C16H15N3 B5566580 N-benzyl-6-methyl-4-quinazolinamine

N-benzyl-6-methyl-4-quinazolinamine

Cat. No. B5566580
M. Wt: 249.31 g/mol
InChI Key: JDEXMRVGHLTXCV-UHFFFAOYSA-N
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Description

“N-benzyl-6-methyl-4-quinazolinamine” is a derivative of quinazolinone . Quinazolinones are nitrogen-containing heterocycles that have received significant attention due to their diverse biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .


Synthesis Analysis

The synthesis of quinazolinone derivatives is achieved by using hydrochloric acid as a mediator in the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones . In addition, 2-amino-4-iminoquinazolines are synthesized by the reaction of 2-aminobenzonitriles, instead of 2-amino aryl ketones, with N-benzyl cyanamides .

Scientific Research Applications

Optoelectronic Materials

Quinazoline derivatives, including N-benzyl-6-methyl-4-quinazolinamine, have been explored for their applications in optoelectronic materials. These compounds are integral in synthesizing luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). Their incorporation into π-extended conjugated systems enhances the electroluminescent properties, making them valuable for fabricating white OLEDs and red phosphorescent OLEDs. Additionally, certain derivatives are being investigated as colorimetric pH sensors and nonlinear optical materials due to their promising photoluminescence and electroluminescence properties (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biosensors

N-benzyl-6-methyl-4-quinazolinamine derivatives have been utilized in developing biosensors. For instance, a carbon paste electrode modified with a quinazoline derivative showed excellent characteristics for electrocatalytic oxidization, enabling the determination of glutathione and amoxicillin in biological and pharmaceutical samples. This demonstrates the potential of quinazoline-based compounds in electrochemical sensors, offering a sensitive and selective method for analyzing important biomolecules and drugs (Karimi-Maleh et al., 2014).

Antitumor Activity

Derivatives of N-benzyl-6-methyl-4-quinazolinamine have shown antitumor effects against various malignancies. For example, certain quinazoline scaffolds demonstrated inhibitory effects on hepatocellular carcinoma (HCC) by downregulating inflammatory mediators like interleukin-6 (IL-6) and reducing oxidative and metabolic stress. This suggests that these compounds could be potential drug candidates for treating HCC and possibly other types of cancer, highlighting their therapeutic significance (Keshari et al., 2017).

Antibacterial Agents

Research has also identified the potential of N-benzyl-6-methyl-4-quinazolinamine derivatives as antibacterial agents. Specific modifications to the quinazoline structure have yielded compounds with significant antibacterial activity against multidrug-resistant strains of bacteria. This aspect of quinazoline research is crucial in the face of growing antibiotic resistance, offering a pathway to develop new antibacterial drugs with novel mechanisms of action (Van Horn et al., 2014).

Future Directions

Quinazolinones and their derivatives have shown a wide range of biological activities, making them a significant target in medicinal chemistry . Therefore, future research could focus on synthesizing new derivatives and investigating their biological activities.

properties

IUPAC Name

N-benzyl-6-methylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3/c1-12-7-8-15-14(9-12)16(19-11-18-15)17-10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEXMRVGHLTXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN=C2NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-6-methylquinazolin-4-amine

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